
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups including a pyrazole ring, a piperazine ring, and a trifluoromethoxy group attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The pyrazole and piperazine rings provide a rigid structure, while the trifluoromethoxy group could introduce some electronic and steric effects that influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the trifluoromethoxy group could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethoxy group could affect the compound’s solubility in different solvents .Scientific Research Applications
Antibacterial and Antifungal Activities
Research on pyrazole derivatives, including those structurally related to (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone, has demonstrated significant antibacterial and antifungal activities. The synthesis and characterization of these compounds have shown efficacy against various strains such as S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, T. viride, A. flavus, A. brasillansis, and C. albicans. These studies suggest potential for the development of new antimicrobial agents based on pyrazole derivatives (Sanjeeva, Reddy, & Venkata, 2022).
Anticancer and Antituberculosis Properties
Further investigations into cyclopropyl and piperazinyl methanone derivatives have revealed promising anticancer and antituberculosis activities. Studies indicate that certain compounds within this class demonstrate significant in vitro anticancer activity against human breast cancer cell lines, as well as substantial antituberculosis effects. This highlights the potential therapeutic applications of these compounds in treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Novel Biofilm and Enzyme Inhibitors
Recent research has focused on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showcasing potent bacterial biofilm inhibition and MurB enzymatic inhibition. These findings are particularly relevant in the context of combating antibiotic resistance and targeting bacterial biofilms, which are known to contribute to the persistence of infections. The detailed studies have identified compounds with significant inhibitory effects on biofilms formed by E. coli, S. aureus, and S. mutans, as well as on the MurB enzyme, suggesting a new avenue for antimicrobial development (Mekky & Sanad, 2020).
Respiratory Chain Inhibition in Cancer Cells
An intriguing application of compounds related to (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is the lethal poisoning of cancer cells through respiratory chain inhibition combined with dimethyl α-ketoglutarate. This combination has been shown to induce a bioenergetic catastrophe in cancer cells, leading to their death. This research suggests a novel approach to cancer therapy by targeting the metabolic vulnerabilities of cancer cells (Sica et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-24-17(12-15(23-24)13-6-7-13)25-8-10-26(11-9-25)18(27)14-4-2-3-5-16(14)28-19(20,21)22/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZFSXYOPUBQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

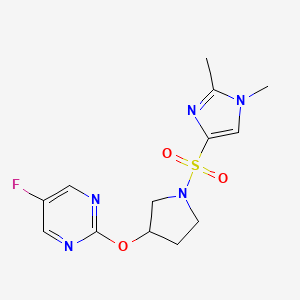
![4-phenyl-5-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2796706.png)
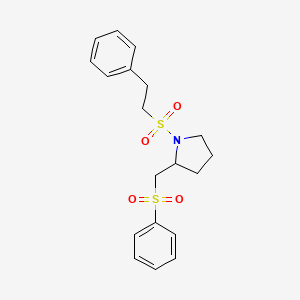
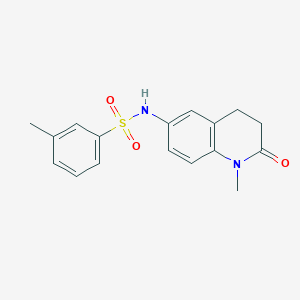
![2-Ethyl-5-(morpholino(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796713.png)
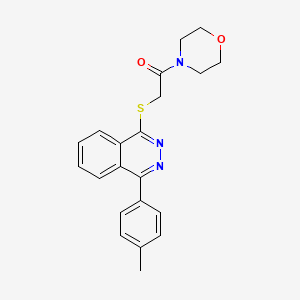
![3-Methylbenzo[d]isoxazole-6-carbaldehyde](/img/structure/B2796716.png)

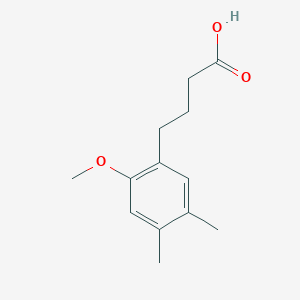
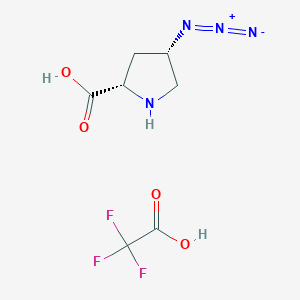
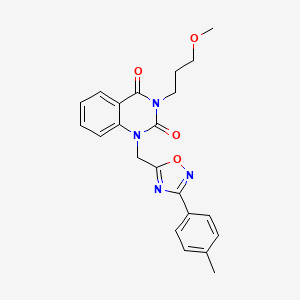
![Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2796722.png)
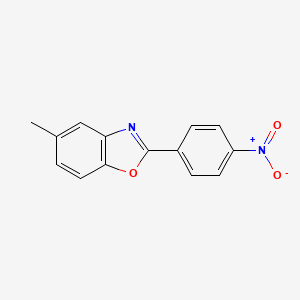
![N-(4-bromo-3-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2796726.png)